molecular formula C13H11BrN2OS B2879170 N-(4-(4-bromophenyl)thiazol-2-yl)cyclopropanecarboxamide CAS No. 313405-50-4

N-(4-(4-bromophenyl)thiazol-2-yl)cyclopropanecarboxamide

Cat. No. B2879170
CAS RN: 313405-50-4
M. Wt: 323.21
InChI Key: BVXCQJOVCBCPRI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“N-(4-(4-bromophenyl)thiazol-2-yl)cyclopropanecarboxamide” is a compound that has been studied for its potential antimicrobial and antiproliferative properties . The molecular structures of the synthesized derivatives were confirmed by their physicochemical properties and spectroanalytical data .


Molecular Structure Analysis

The molecular structure of this compound was confirmed by physicochemical properties and spectroanalytical data (NMR, IR and elemental) . Unfortunately, the exact details of the molecular structure are not provided in the search results.


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound were confirmed by spectroanalytical data (NMR, IR and elemental) . Unfortunately, the exact details of the physical and chemical properties are not provided in the search results.

Scientific Research Applications

Synthesis and Biological Activities

  • Synthesis Techniques and Derivatives : A variety of synthesis techniques have been developed to create derivatives of thiazolyl compounds. These include copper-catalyzed intramolecular cyclization and the use of novel ligands to create a range of N-benzothiazol-2-yl-amides (Wang et al., 2008).

  • Anticancer Evaluation : Several thiazole derivatives, including those with bromophenyl groups, have been synthesized and evaluated for their anticancer activity. Some compounds showed promising results against various cancer cell lines, surpassing the efficacy of reference drugs in some cases (Ravinaik et al., 2021).

  • Antimicrobial and Antifungal Activities : Various synthesized thiazole compounds have demonstrated significant antimicrobial and antifungal activities. This includes effectiveness against strains like Candida albicans and Aspergillus flavus (Bharti et al., 2010).

  • Potential in Corrosion Inhibition : Some thiazole derivatives have been studied for their effectiveness in inhibiting corrosion of iron. Computational methods like density functional theory and molecular dynamics simulations have been used to understand their performances (Kaya et al., 2016).

  • Aldose Reductase Inhibitory Effect : Certain thiazole derivatives have been evaluated for their aldose reductase inhibitory effect, which is relevant in managing complications of diabetes (Güzeldemirci et al., 2018).

properties

IUPAC Name

N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]cyclopropanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11BrN2OS/c14-10-5-3-8(4-6-10)11-7-18-13(15-11)16-12(17)9-1-2-9/h3-7,9H,1-2H2,(H,15,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVXCQJOVCBCPRI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C(=O)NC2=NC(=CS2)C3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11BrN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.